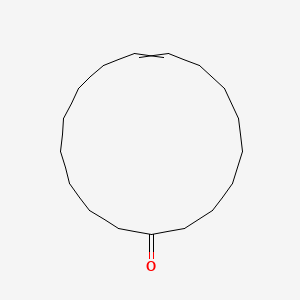

Cycloheptadec-9-en-1-one

Beschreibung

Cycloheptadec-9-en-1-one, commonly known as civetone, is a macrocyclic ketone with the molecular formula C₁₇H₃₀O and a molecular weight of 250.42 g/mol . It is a key ingredient in perfumery due to its intense musk-like odor, historically derived from the African civet cat’s glandular secretions but now predominantly synthesized industrially. Civetone exists naturally in the Z (cis) configuration, which is critical for its aromatic properties . Its synthesis involves the Dieckmann condensation of methyl or ethyl oleate diester, followed by metathesis reactions using catalysts such as Grubbs’ or Hoveyda catalysts (Figure 5, ).

Eigenschaften

Molekularformel |

C17H30O |

|---|---|

Molekulargewicht |

250.4 g/mol |

IUPAC-Name |

cycloheptadec-9-en-1-one |

InChI |

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2 |

InChI-Schlüssel |

ZKVZSBSZTMPBQR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC=CCCCCCCCC(=O)CCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:

Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.

Biology: Investigated for its role in pheromone signaling in certain insect species.

Medicine: Explored for potential therapeutic applications due to its bioactive properties.

Industry: Widely used in the fragrance industry for its musky odor.

Wirkmechanismus

The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Macrocyclic Compounds

Structural and Functional Group Differences

Civetone belongs to the family of macrocyclic musk compounds. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Properties of Civetone and Related Macrocyclic Musks

Notes:

- Ring Size : Civetone’s 17-membered ring provides a balance between volatility and persistence in fragrances. Smaller rings (e.g., muscone’s 15-membered) may evaporate faster, while larger rings (e.g., 18-membered macrocycles) are less common due to synthetic challenges .

- Functional Groups : Civetone’s ketone group contrasts with lactones (e.g., ambrettolide) and esters (e.g., ethylene brassylate), which influence odor profiles and receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.